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molecular formula C8H11N3O B144213 2-Amino-1-isopropyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile CAS No. 134518-32-4

2-Amino-1-isopropyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile

Cat. No. B144213
M. Wt: 165.19 g/mol
InChI Key: HJUAUQSIDCNJFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05003081

Procedure details

99 g of malononitrile were dissolved in 150 ml of DMF and cooled to 0° C. While cooling, 306 g of triethylamine and 159 g of chloroacetyl chloride were simultaneously added dropwise to this. The reaction mixture was stirred at 10° C. for 10 minutes and subsequently added to a mixture of 1.5 kg of ice and 158 g of isopropylamine. The mixture was stirred at room temperature for 8 hours. The volatiles were then removed by distillation under atmospheric pressure at 100° C., and the distillation residue was cooled to 5° C. The precipitate was filtered off with suction, washed and dried. 105.6 g (43% of theory) of the compound of the formula ##STR24## of melting point 285° to 290° C. were obtained. The IR, NMR, UV and mass spectra and the elemental analysis are consistent with the structural formula.
Quantity
99 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
306 g
Type
reactant
Reaction Step Two
Quantity
159 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
1.5 kg
Type
reactant
Reaction Step Three
Quantity
158 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1](#[N:5])[CH2:2][C:3]#[N:4].C(N(CC)CC)C.Cl[CH2:14][C:15](Cl)=[O:16].[CH:18]([NH2:21])([CH3:20])[CH3:19]>CN(C=O)C>[NH2:4][C:3]1[N:21]([CH:18]([CH3:20])[CH3:19])[CH2:14][C:15](=[O:16])[C:2]=1[C:1]#[N:5]

Inputs

Step One
Name
Quantity
99 g
Type
reactant
Smiles
C(CC#N)#N
Name
Quantity
150 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
306 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
159 g
Type
reactant
Smiles
ClCC(=O)Cl
Step Three
Name
ice
Quantity
1.5 kg
Type
reactant
Smiles
Name
Quantity
158 g
Type
reactant
Smiles
C(C)(C)N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 10° C. for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
While cooling
STIRRING
Type
STIRRING
Details
The mixture was stirred at room temperature for 8 hours
Duration
8 h
CUSTOM
Type
CUSTOM
Details
The volatiles were then removed by distillation under atmospheric pressure at 100° C.
TEMPERATURE
Type
TEMPERATURE
Details
the distillation residue was cooled to 5° C
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered off with suction
WASH
Type
WASH
Details
washed
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
105.6 g (43% of theory) of the compound of the formula ##STR24## of melting point 285° to 290° C. were obtained

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
Smiles
NC=1N(CC(C1C#N)=O)C(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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